molecular formula C26H27ClF2N2 B14114355 (Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride CAS No. 53114-47-9

(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride

Cat. No.: B14114355
CAS No.: 53114-47-9
M. Wt: 441.0 g/mol
InChI Key: NFKPPSNTQMFDIW-UHFFFAOYSA-N
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Description

(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with bis(4-fluorophenyl)methyl and cinnamyl groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the piperazine ring, followed by the introduction of the bis(4-fluorophenyl)methyl group through a nucleophilic substitution reaction. The cinnamyl group is then added via a palladium-catalyzed coupling reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-[bis(4-chlorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride
  • (Z)-1-[bis(4-methylphenyl)methyl]-4-(cinnamyl)piperazine hydrochloride

Uniqueness

(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

53114-47-9

Molecular Formula

C26H27ClF2N2

Molecular Weight

441.0 g/mol

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;hydrochloride

InChI

InChI=1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H

InChI Key

NFKPPSNTQMFDIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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